molecular formula C8H10BrClN2O B2972715 5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride CAS No. 2138005-12-4

5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride

Cat. No.: B2972715
CAS No.: 2138005-12-4
M. Wt: 265.54
InChI Key: XOACFVZTXBZJSC-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C8H10BrClN2O and its molecular weight is 265.54. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including compounds related to 5-Bromo-2-cyclobutylpyrimidin-4(3H)-one hydrochloride, demonstrates their application in antiviral treatments. Specifically, these compounds have shown marked inhibitory effects on retrovirus replication in cell cultures, highlighting their potential in antiretroviral therapy. Notably, some derivatives exhibited significant activity against human immunodeficiency virus and Moloney murine sarcoma virus, offering insights into their therapeutic potential (Hocková et al., 2003).

Synthesis of Metal-Complexing Molecular Rods

Efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are valuable for creating metal-complexing molecular rods, has been developed. These compounds are synthesized through Stille coupling and bromination processes, illustrating the utility of bromo-substituted pyrimidines in constructing complex molecular structures with potential applications in materials science and coordination chemistry (Schwab et al., 2002).

Synthesis of Acyclic Pyridine C-Nucleosides

Research on the synthesis of acyclic pyridine C-nucleosides involves the use of bromo-substituted pyrimidines as intermediates. These studies contribute to the development of novel nucleoside analogs with potential applications in antiviral and anticancer therapies, showcasing the importance of bromo-substituted pyrimidines in medicinal chemistry (Hemel et al., 1994).

Advancements in Pyrimidine Chemistry

The mild and general synthesis of 5-hydroxypyrimidines from 5-bromopyrimidines represents a significant advancement in pyrimidine chemistry. This method opens new pathways for functionalizing pyrimidine cores, essential in pharmaceuticals and agrochemicals, demonstrating the broad utility of bromo-substituted pyrimidines in synthetic organic chemistry (Medina et al., 2006).

Properties

IUPAC Name

5-bromo-2-cyclobutyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-4-10-7(11-8(6)12)5-2-1-3-5;/h4-5H,1-3H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOACFVZTXBZJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C(=O)N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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